molecular formula C23H22N4O8 B11113522 3,4,5-Trimethoxy-N-({N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide

3,4,5-Trimethoxy-N-({N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11113522
M. Wt: 482.4 g/mol
InChI Key: YPQCAVSLDMSZJG-BRJLIKDPSA-N
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Description

3,4,5-Trimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a nitrophenyl-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate reagents to form the benzamide core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Scientific Research Applications

3,4,5-Trimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound’s methoxy groups and nitrophenyl-furan moiety allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. These interactions can lead to the modulation of cellular processes, such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-({N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy groups and a nitrophenyl-furan moiety allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H22N4O8

Molecular Weight

482.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-[(2E)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C23H22N4O8/c1-32-19-10-15(11-20(33-2)22(19)34-3)23(29)24-13-21(28)26-25-12-17-7-8-18(35-17)14-5-4-6-16(9-14)27(30)31/h4-12H,13H2,1-3H3,(H,24,29)(H,26,28)/b25-12+

InChI Key

YPQCAVSLDMSZJG-BRJLIKDPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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